molecular formula C29H35N5O6 B14036363 Dbco-(CH2)2-NH-peg4-CH2CH2N3

Dbco-(CH2)2-NH-peg4-CH2CH2N3

Cat. No.: B14036363
M. Wt: 549.6 g/mol
InChI Key: VWRJOHWKUORMLG-UHFFFAOYSA-N
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Description

Dbco-(CH2)2-NH-peg4-CH2CH2N3 is a compound that combines dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and azide functional groups. This compound is particularly useful in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The DBCO group is known for its high reactivity with azides, facilitating strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of “click chemistry.”

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-(CH2)2-NH-peg4-CH2CH2N3 typically involves the following steps:

    Synthesis of DBCO-NH-PEG4-CH2CH2NH2: This intermediate is prepared by reacting DBCO with a PEG4 linker that has an amine group at one end.

    Introduction of Azide Group: The amine group of DBCO-NH-PEG4-CH2CH2NH2 is then reacted with a compound containing an azide group, such as azidoacetic acid, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.

Mechanism of Action

The primary mechanism of action for Dbco-(CH2)2-NH-peg4-CH2CH2N3 involves the SPAAC reaction. The DBCO group undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for metal catalysts . The PEG linker provides solubility and flexibility, reducing non-specific interactions and enhancing biocompatibility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dbco-(CH2)2-NH-peg4-CH2CH2N3 is unique due to its combination of DBCO, PEG, and azide groups, making it highly versatile for bioorthogonal chemistry. Its ability to undergo SPAAC reactions without metal catalysts and its biocompatibility make it particularly valuable for in vivo applications .

Properties

Molecular Formula

C29H35N5O6

Molecular Weight

549.6 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C29H35N5O6/c30-33-32-14-16-38-18-20-40-22-21-39-19-17-37-15-12-28(35)31-13-11-29(36)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34/h1-8H,11-23H2,(H,31,35)

InChI Key

VWRJOHWKUORMLG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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